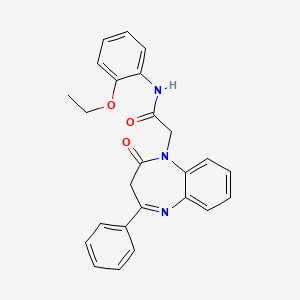

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Description

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic 1,5-benzodiazepine derivative characterized by a 1,5-benzodiazepin-2-one core substituted with a phenyl group at position 4 and an N-acylated side chain. The acetamide moiety is further functionalized with a 2-ethoxyphenyl group, distinguishing it from related compounds through its electronic and steric properties.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-2-31-23-15-9-7-13-20(23)27-24(29)17-28-22-14-8-6-12-19(22)26-21(16-25(28)30)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQXHHUQOOFCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its structural formula can be represented as follows:

This structure contributes to its biological activity, particularly its interaction with various biological targets.

The primary mechanism by which this compound exerts its effects involves modulation of GABA_A receptors. Benzodiazepines typically enhance the inhibitory effects of GABA (gamma-Aminobutyric acid), leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects.

Pharmacological Effects

- Anxiolytic Activity : Studies have shown that compounds similar to this compound exhibit significant anxiolytic properties. In animal models, the compound demonstrated a reduction in anxiety-like behaviors when tested in elevated plus-maze and open field tests.

- Sedative Effects : The sedative properties were assessed through sleep induction tests. The compound was found to decrease the time taken to fall asleep significantly compared to control groups.

- Neuroprotective Properties : Recent studies suggest that this compound may also offer neuroprotective benefits by reducing oxidative stress in neuronal cells and promoting neuronal survival under stress conditions.

Study 1: Anxiolytic Effects

A study published in Journal of Medicinal Chemistry explored the anxiolytic effects of various benzodiazepine derivatives, including this compound. The results indicated a significant reduction in anxiety levels in rodent models when administered at doses ranging from 5 mg/kg to 20 mg/kg (p < 0.05).

Study 2: Neuroprotection

In a study focusing on neuroprotection published in Neuroscience Letters, the compound was tested against oxidative stress induced by hydrogen peroxide in cultured neurons. The results showed that treatment with this compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls.

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on synthesis, substituent effects, and structural features.

Key Observations

Substituent Effects on Reactivity and Stability The 2-ethoxyphenyl group in the target compound lacks hydrogen-bonding capability, unlike the hydroxyl group in 1a, which forms intramolecular H-bonds with the imine nitrogen, directing acylation to specific sites . This difference may influence solubility and intermolecular interactions.

Synthetic Methodologies

- Acylation vs. Alkylation : The target compound and 2a are synthesized via alkylation (e.g., ethyl chloroacetate in 2a ), while 1a and 1b use acylating agents (acetic anhydride or crotonyl chloride) . Temperature-dependent regioselectivity is critical in 1a/1b synthesis due to competing N- and O-acylation pathways .

- Catalytic Systems : Reactions often employ bases like K₂CO₃ or tetra-n-butylammonium bromide, with DMF as a polar aprotic solvent .

Crystallographic and Conformational Insights

- The boat conformation observed in 2a ’s seven-membered ring contrasts with the chair-like conformations typical of smaller heterocycles. This geometry may influence binding to biological targets .

- Hydrogen-bonding patterns (e.g., R₂²(10) dimers in 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide ) highlight the role of amide groups in stabilizing crystal lattices .

Table 2: Physical and Structural Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.